molecular formula C14H14O B13799893 1-Oxaspiro[4.4]non-3-ene,2-(2,4-hexadiynylidene)-,(2E)-(9CI)

1-Oxaspiro[4.4]non-3-ene,2-(2,4-hexadiynylidene)-,(2E)-(9CI)

Cat. No.: B13799893
M. Wt: 198.26 g/mol
InChI Key: LTESEBQRUWTPQT-MDWZMJQESA-N
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Description

1-Oxaspiro[4.4]non-3-ene,2-(2,4-hexadiynylidene)-,(2E)-(9CI) is a complex organic compound with the molecular formula C13H12O2. It is known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. This compound is also referred to as (E)-2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxaspiro[4.4]non-3-ene,2-(2,4-hexadiynylidene)-,(2E)-(9CI) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diynylidene precursor with a dioxaspiro compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Oxaspiro[4.4]non-3-ene,2-(2,4-hexadiynylidene)-,(2E)-(9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes .

Scientific Research Applications

1-Oxaspiro[4.4]non-3-ene,2-(2,4-hexadiynylidene)-,(2E)-(9CI) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxaspiro[4.4]non-3-ene,2-(2,4-hexadiynylidene)-,(2E)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene
  • (E)-2-(Hepta-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene
  • (Z)-2-(Hepta-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene

Uniqueness

1-Oxaspiro[4.4]non-3-ene,2-(2,4-hexadiynylidene)-,(2E)-(9CI) is unique due to its specific spiro structure and the presence of the hexadiynylidene group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

(2E)-2-hexa-2,4-diynylidene-1-oxaspiro[4.4]non-3-ene

InChI

InChI=1S/C14H14O/c1-2-3-4-5-8-13-9-12-14(15-13)10-6-7-11-14/h8-9,12H,6-7,10-11H2,1H3/b13-8+

InChI Key

LTESEBQRUWTPQT-MDWZMJQESA-N

Isomeric SMILES

CC#CC#C/C=C/1\C=CC2(O1)CCCC2

Canonical SMILES

CC#CC#CC=C1C=CC2(O1)CCCC2

Origin of Product

United States

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